Broader Diene Scope with High Diastereoselectivity versus Spiro[4.4]nonane-1,6-diol Auxiliary
The pivalamide derivative of (1R,5R,6R)-6-aminospiro[4.4]nonan-1-ol, the enantiomeric auxiliary prepared from the same synthetic route as the (1S,5S,6S) target, delivers diastereomeric excesses of 77% to >98% across six structurally diverse dienes including cyclopentadiene, cyclohexadiene, isoprene, furan, 1-vinylcyclopentene, and 1-vinylcyclohexene . In contrast, the diol analog cis,cis-spiro[4.4]nonane-1,6-diol has only been reported to achieve >97% de with the highly reactive cyclopentadiene; its performance with less reactive dienes is not documented . The amino alcohol auxiliary thus offers a demonstrably wider substrate scope.
| Evidence Dimension | Diastereomeric excess (de) in BCl₃-catalyzed Diels–Alder reaction |
|---|---|
| Target Compound Data | 77% to >98% de (six dienes: cyclopentadiene, cyclohexadiene, isoprene, furan, 1-vinylcyclopentene, 1-vinylcyclohexene); dienophile: acrylate (−)-12a; endo:exo ratios: 85:15 to >99:1 |
| Comparator Or Baseline | cis,cis-Spiro[4.4]nonane-1,6-diol mono-pivalate mono-acrylate: >97% de (cyclopentadiene only); no data for other dienes |
| Quantified Difference | Amino alcohol auxiliary demonstrated high de (≥77%) across 6 dienes; diol auxiliary's performance verified for only 1 diene, limiting its validated scope by 5 diene substrates |
| Conditions | 2 equiv. BCl₃, CH₂Cl₂, −78°C, 8–14 h |
Why This Matters
Procurement of the amino alcohol scaffold enables access to a broader set of chiral cyclohexene derivatives, reducing the need to validate multiple auxiliaries for different diene substrates.
- [1] Nieman, J. A.; Keay, B. A. cis,cis-Spiro[4.4]nonane-1,6-diol: A New Chiral Auxiliary for the Asymmetric Diels–Alder Reaction. Tetrahedron: Asymmetry 1996, 7, 3521–3526. doi:10.1016/S0957-4166(96)00459-4 View Source
